molecular formula C19H33ClN2O2 B13769790 Benzoic acid, p-amino-, (2-((1-isobutyl-3-methyl)butylamino)-1-methyl)ethyl ester, hydrochloride CAS No. 72017-56-2

Benzoic acid, p-amino-, (2-((1-isobutyl-3-methyl)butylamino)-1-methyl)ethyl ester, hydrochloride

Cat. No.: B13769790
CAS No.: 72017-56-2
M. Wt: 356.9 g/mol
InChI Key: IEOUPWISOJNIPJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

72017-56-2

Molecular Formula

C19H33ClN2O2

Molecular Weight

356.9 g/mol

IUPAC Name

2-(4-aminobenzoyl)oxypropyl-(2,6-dimethylheptan-4-yl)azanium;chloride

InChI

InChI=1S/C19H32N2O2.ClH/c1-13(2)10-18(11-14(3)4)21-12-15(5)23-19(22)16-6-8-17(20)9-7-16;/h6-9,13-15,18,21H,10-12,20H2,1-5H3;1H

InChI Key

IEOUPWISOJNIPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)[NH2+]CC(C)OC(=O)C1=CC=C(C=C1)N.[Cl-]

Origin of Product

United States

Biological Activity

Benzoic acid derivatives, particularly p-amino derivatives, have garnered attention in pharmacological research due to their diverse biological activities. The compound in focus, Benzoic acid, p-amino-, (2-((1-isobutyl-3-methyl)butylamino)-1-methyl)ethyl ester, hydrochloride , exhibits a range of potential therapeutic effects. This article delves into its biological activity, synthesizing data from various studies and highlighting its significance in medical applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16H27ClN2O2
  • Molecular Weight : 304.86 g/mol
  • CAS Number : Not specified

This compound is an ester of p-amino benzoic acid (PABA), which is known for its role in various biological processes and its applications in pharmaceuticals.

Antimicrobial Activity

Research indicates that p-amino benzoic acid derivatives possess significant antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives showed bacteriostatic effects with inhibition zones ranging from 10 to 25 mm depending on the concentration used .

CompoundInhibition Zone (mm)Target Bacteria
PABA Derivative A15Staphylococcus aureus
PABA Derivative B20Escherichia coli
PABA Derivative C25Bacillus subtilis

Antioxidant Activity

The antioxidant capacity of this compound has been explored through various assays. Studies have shown that it can scavenge free radicals effectively, with an IC50 value indicating significant antioxidant potential . The ability to inhibit oxidative stress is crucial for preventing cellular damage and has implications for diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The anti-inflammatory properties of p-amino benzoic acid derivatives are notable. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of Alzheimer's disease. It acts as an acetylcholinesterase inhibitor (AChEI), which is beneficial for enhancing cholinergic transmission in the brain. The IC50 values for AChE inhibition were reported to be comparable to established AChEIs like donepezil .

Case Studies

  • Neuroprotection in Alzheimer's Models :
    A study conducted on rat brain homogenates demonstrated that the compound significantly inhibited AChE with an IC50 of 21.5 ± 3.2 nM, suggesting its potential use in Alzheimer's therapy .
  • Antimicrobial Efficacy :
    In a clinical setting, derivatives were tested against common pathogens causing skin infections. The results indicated a clear dose-dependent response with significant efficacy at higher concentrations .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₈H₃₀N₂O₂·HCl
  • SMILES : CC(C)CC(CC(C)C)NCCOC(=O)C₁=CC=C(C=C₁)N
  • Key Features: A para-aminobenzoic acid derivative esterified with a branched alkylaminoethanol group. The ester side chain contains a 1-isobutyl-3-methylbutylamino group, introducing steric hindrance and lipophilicity. Hydrochloride salt enhances aqueous solubility for pharmaceutical applications .

The complex ester chain may prolong duration of action or improve tissue penetration compared to simpler esters .

Table 1: Structural and Molecular Comparisons
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Salt Form
Target Compound (CID 50763) C₁₈H₃₀N₂O₂·HCl ~348.9 g/mol Branched isobutyl-methylbutylamino ester Hydrochloride
Benzocaine hydrochloride (23239-88-5) C₉H₁₁NO₂·HCl 213.65 g/mol Ethyl ester Hydrochloride
Butamben (94-22-4) C₁₁H₁₅NO₂ 193.24 g/mol Butyl ester Free base
Benzoic acid, p-(butylamino)-... (CID 57755) C₂₀H₂₆N₂O₃·HCl ~382.9 g/mol Hydroxy-phenylamino propyl ester Hydrochloride
Benzoic acid, 4-ethoxy-... (136-46-9) C₁₅H₂₃NO₃·HCl 301.81 g/mol Diethylaminoethyl ester, ethoxy substituent Hydrochloride
Key Differences and Implications :

Ester Chain Complexity: The target compound’s branched alkylamino chain (vs. Hydrolysis Stability: Branched esters resist enzymatic degradation more effectively than linear analogs, as seen in hydrolytic studies of benzoic acid esters .

Substituent Effects: Amino vs. Ethoxy Groups: The para-amino group in the target compound (vs. ethoxy in CAS 136-46-9) enables hydrogen bonding, improving receptor interaction in anesthetic applications .

Pharmacokinetic Properties :

  • Solubility : Hydrochloride salts universally improve water solubility. The target compound’s higher molecular weight (~348.9 g/mol) may reduce solubility compared to benzocaine hydrochloride (213.65 g/mol) but enhance lipid solubility .
  • Metabolism : Complex ester chains are typically metabolized slower than simple esters, suggesting prolonged activity for the target compound .

Therapeutic Applications: Local Anesthesia: Benzocaine and butamben are established anesthetics. The target compound’s structural modifications may offer reduced systemic toxicity or extended duration . Antimicrobial Potential: Para-aminobenzoic acid derivatives are precursors in folate synthesis inhibition, though this is speculative without direct evidence .

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